4-hydroxy-5-[(1E)-N-(2-{[(Z)-(1-methyl-1H-pyrazol-5-yl)methylidene]amino}phenyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione
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Overview
Description
4-HYDROXY-5-[(2-{[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]AMINO}PHENYL)ETHANIMIDOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE is a complex organic compound that features a thiazine ring, a pyrazole moiety, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-5-[(2-{[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]AMINO}PHENYL)ETHANIMIDOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE typically involves multi-step organic reactions. One common approach is the condensation of a pyrazole derivative with a thiazine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-5-[(2-{[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]AMINO}PHENYL)ETHANIMIDOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the imine group may produce an amine .
Scientific Research Applications
4-HYDROXY-5-[(2-{[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]AMINO}PHENYL)ETHANIMIDOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-5-[(2-{[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]AMINO}PHENYL)ETHANIMIDOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Share similar heterocyclic structures and exhibit a range of biological activities.
Pyrazole Derivatives: Known for their therapeutic potential and diverse chemical properties.
Thiazine Compounds: Exhibit unique chemical reactivity and are used in various applications.
Uniqueness
4-HYDROXY-5-[(2-{[(1-METHYL-1H-PYRAZOL-5-YL)METHYLENE]AMINO}PHENYL)ETHANIMIDOYL]-2H-1,3-THIAZINE-2,6(3H)-DIONE stands out due to its combination of functional groups and heterocyclic rings, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H15N5O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
6-hydroxy-5-[C-methyl-N-[2-[(2-methylpyrazol-3-yl)methylideneamino]phenyl]carbonimidoyl]-1,3-thiazine-2,4-dione |
InChI |
InChI=1S/C17H15N5O3S/c1-10(14-15(23)21-17(25)26-16(14)24)20-13-6-4-3-5-12(13)18-9-11-7-8-19-22(11)2/h3-9,24H,1-2H3,(H,21,23,25) |
InChI Key |
KFYWKBIYXCRLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC=C1N=CC2=CC=NN2C)C3=C(SC(=O)NC3=O)O |
Origin of Product |
United States |
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